3-(Morpholinomethyl)benzaldehyde

説明

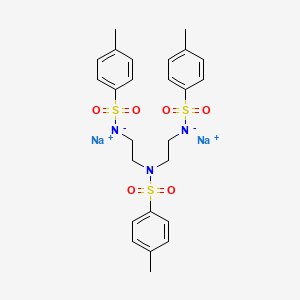

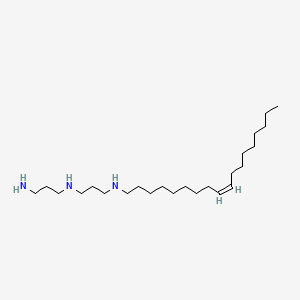

3-(Morpholinomethyl)benzaldehyde (3-MMB) is an organic compound used in scientific research and laboratory experiments. It is a derivative of benzaldehyde, a type of aromatic aldehyde, and is composed of a benzene ring with a morpholinomethyl group attached to the third carbon atom. 3-MMB is a versatile and useful compound in research, as it has a wide range of applications in biochemistry, molecular biology, and other areas of science.

科学的研究の応用

Antifungal Activity

3-(Morpholinomethyl)benzaldehyde: has been identified as having potent antifungal activity . Studies suggest that its efficacy as an antifungal agent increases with the presence of an ortho-hydroxyl group in the aromatic ring . The compound disrupts the cellular antioxidation systems of fungi, such as superoxide dismutases and glutathione reductase, effectively inhibiting fungal growth .

Chemosensitization

This compound can function as a chemosensitizing agent when used in conjunction with conventional drugs or fungicides. It enhances the antifungal efficacy by disrupting the antioxidation components of fungal pathogens, which can lead to improved outcomes in antifungal treatments .

Antimalarial Activity

3-(Morpholinomethyl)benzaldehyde: derivatives have demonstrated moderate to excellent antimalarial activities . The compound’s structure has been modified to create Schiff bases, which show promise against the P. falciparum K14 strain, with some derivatives exhibiting IC50 values as low as 2.28 µM .

Antiproliferative Activities

The same Schiff bases of 3-(Morpholinomethyl)benzaldehyde have shown potent antiproliferative activities against U937 leukemia-derived cell lines. These activities are significant, with EC50 values ranging from 3 to 8 µM, indicating potential applications in cancer research .

Pharmacokinetic Property Improvement

The morpholine scaffold, part of the 3-(Morpholinomethyl)benzaldehyde structure, is widely used in pharmaceuticals to improve pharmacokinetic properties. It is found in over 100 drugs and can affect the treatment of various conditions, including inflammatory diseases, pain, migraine, asthma, and more .

作用機序

Target of Action

3-(Morpholinomethyl)benzaldehyde is a Schiff base of morpholine . Schiff bases are well-known for their pharmacological properties, including antibacterial, antifungal, and antitumor activities . .

Mode of Action

It’s known that schiff bases of morpholine, like 3-(morpholinomethyl)benzaldehyde, have demonstrated antimalarial and antiproliferative activities . These activities suggest that the compound may interact with its targets, leading to changes that inhibit the growth of certain cells or organisms.

Biochemical Pathways

It’s known that schiff bases of morpholine have demonstrated antimalarial and antiproliferative activities , suggesting that they may affect pathways related to cell proliferation and the life cycle of malaria parasites.

Pharmacokinetics

The morpholine scaffold, which is part of the 3-(morpholinomethyl)benzaldehyde structure, has been extensively utilized by the pharmaceutical industry in drug design, often because of the improvement in pharmacokinetic properties it can confer .

Result of Action

3-(Morpholinomethyl)benzaldehyde has demonstrated moderate to excellent antimalarial activities against P. falciparum K14 strain, with an IC50 of 2.28 µM . Moreover, it presents potent antiproliferative activities against the U937 leukemia-derived cell line, with EC50 values varying from 3 to 8 µM . These results suggest that the compound’s action leads to the inhibition of cell growth or proliferation.

特性

IUPAC Name |

3-(morpholin-4-ylmethyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c14-10-12-3-1-2-11(8-12)9-13-4-6-15-7-5-13/h1-3,8,10H,4-7,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMYNYFKOOXFQGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=CC(=CC=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50428194 | |

| Record name | 3-(morpholin-4-ylmethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50428194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Morpholinomethyl)benzaldehyde | |

CAS RN |

446866-83-7 | |

| Record name | 3-(morpholin-4-ylmethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50428194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Dibenzo[a,e]cyclooctene](/img/structure/B1599389.png)

![N-Cyclohexylcyclohexanamine;(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanylbutanoic acid](/img/structure/B1599392.png)

![[4-[1-(4-Carbonochloridoyloxyphenyl)cyclohexyl]phenyl] carbonochloridate](/img/structure/B1599400.png)